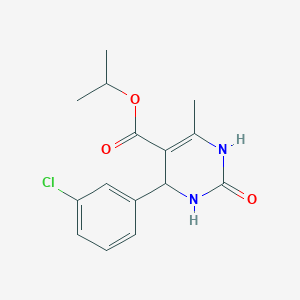![molecular formula C18H14N2O4 B4893764 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BZP, is a synthetic compound used in scientific research. BZP is a pyrimidinedione derivative and has been found to have potential applications in the field of medicinal chemistry.
科学的研究の応用
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in the field of medicinal chemistry. It has been studied as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
作用機序
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to reduce the production of nitric oxide and prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms involved in cancer cell growth and proliferation. However, one limitation of using 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. It is important to use appropriate safety precautions when handling 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in the lab.
将来の方向性
There are several future directions for the study of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new derivatives of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione with improved anti-cancer and anti-inflammatory properties. Another area of research is the study of the molecular mechanisms involved in the activity of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This could lead to the development of new drugs that target these mechanisms. Additionally, the use of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other drugs could be explored as a potential treatment for cancer and inflammatory diseases.
In conclusion, 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential applications in the field of medicinal chemistry. It has been studied for its anti-cancer and anti-inflammatory properties and has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione that could lead to the development of new drugs and treatments.
合成法
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate and urea in the presence of a catalytic amount of piperidine. The reaction yields 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a brown solid with a melting point of 208-209°C.
特性
IUPAC Name |
5-[(3-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-13-7-4-8-14(9-13)24-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHCVWPSAXPHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fchcvwpsaxphgn-uhfffaoysa- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

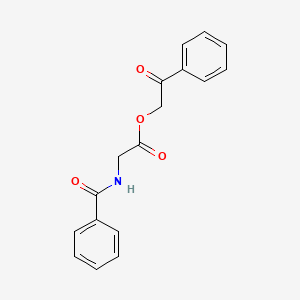

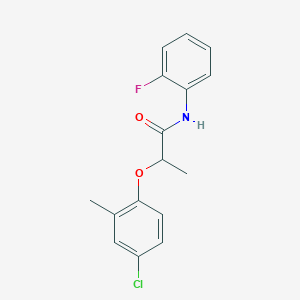
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)

![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)
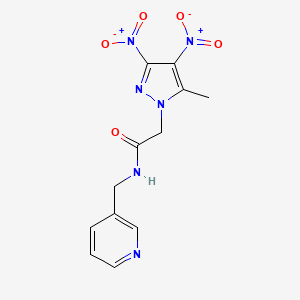
![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)
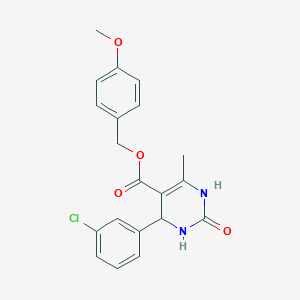

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)
